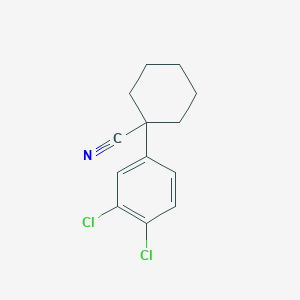

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

Description

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQZVJXAKWBZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS 162732-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, a specialized chemical intermediate. Due to the limited publicly available data on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to infer its chemical and physical properties, propose a viable synthetic route, and discuss appropriate analytical methodologies for its characterization. Furthermore, this guide explores the potential toxicological profile and pharmacological relevance of the 3,4-dichlorophenyl moiety, offering a predictive context for its application in research and drug development. This document is intended to serve as a foundational resource for scientists and researchers, enabling informed decisions in handling, analysis, and further investigation of this compound.

Introduction: Unveiling a Niche Chemical Entity

This compound is a distinct organic molecule characterized by a cyclohexane ring and a nitrile group attached to the same carbon, which is also bonded to a 3,4-dichlorinated phenyl group. Its chemical structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The dichlorophenyl group is a common pharmacophore in various biologically active compounds, hinting at the potential for this molecule to serve as a precursor to novel therapeutic agents. This guide aims to bridge the information gap for this compound by providing a detailed, albeit partially inferred, technical profile.

Physicochemical Properties: A Predictive Analysis

Direct empirical data for this compound is not widely published. However, its properties can be reasonably estimated by examining its constituent parts and comparing it to similar known compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₃H₁₃Cl₂N | Based on chemical structure |

| Molecular Weight | 254.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid or a viscous oil | Based on analogous compounds like 1-phenylcyclohexanecarbonitrile and other chlorinated aromatics |

| Boiling Point | > 200 °C at atmospheric pressure | Inferred from the boiling point of 1-phenylcyclohexanecarbonitrile (141°C at 7 mmHg)[1] and the increased molecular weight due to chlorine atoms. |

| Melting Point | Likely in the range of 40-80 °C | Inferred from the melting point of 3,4-Dichlorophenylacetonitrile (39-42 °C)[2] and the addition of the cyclohexane ring. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents, ethers, and esters); Insoluble in water. | General solubility of non-polar organic compounds. |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | General stability of nitriles and chlorinated aromatic compounds. |

Synthesis and Mechanism

A plausible and efficient synthetic route for this compound can be extrapolated from the established synthesis of 1-phenylcyclohexanecarbonitrile[1]. The proposed reaction involves the alkylation of 3,4-dichlorophenylacetonitrile with 1,5-dibromopentane in the presence of a strong base.

Proposed Synthetic Pathway

The synthesis is a two-step, one-pot reaction. First, a strong base deprotonates the benzylic carbon of 3,4-dichlorophenylacetonitrile, forming a carbanion. This nucleophilic carbanion then undergoes a series of two successive nucleophilic substitution reactions with 1,5-dibromopentane to form the cyclohexane ring.

Caption: Proposed one-pot synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 1-phenylcyclohexanecarbonitrile and should be optimized for the specific reactivity of the chlorinated starting material.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Starting Material: Slowly add a solution of 3,4-dichlorophenylacetonitrile (1.0 equivalent) in anhydrous DMSO to the sodium hydride suspension at 0 °C.

-

Formation of the Carbanion: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

-

Cyclization: Cool the reaction mixture back to 0 °C and add 1,5-dibromopentane (1.1 equivalents) dropwise via the dropping funnel.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show multiplets for the cyclohexyl protons and signals in the aromatic region corresponding to the three protons on the 3,4-dichlorophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the nitrile carbon, the quaternary carbon, the carbons of the cyclohexane ring, and the carbons of the dichlorinated aromatic ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2230-2250 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-Cl stretching bands, will also be present.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (253.04 g/mol for the most abundant isotopes), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Chromatographic Purity Assessment

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for assessing the purity of this compound.

Caption: Recommended chromatographic workflows for purity analysis.

HPLC Method (Recommended):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm).

-

Rationale: HPLC is well-suited for non-volatile compounds and can effectively separate polar and non-polar impurities.[3]

GC Method:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Detector: Flame Ionization Detector (FID) for general purity or Mass Spectrometry (MS) for impurity identification.

-

Rationale: GC offers high resolution for volatile and semi-volatile compounds and, when coupled with MS, provides structural information about impurities.[4]

Toxicological and Pharmacological Considerations

While no specific toxicological or pharmacological data exists for this compound, the presence of the dichlorinated phenyl ring warrants careful handling and provides a basis for predicting potential biological activity.

Predicted Toxicological Profile

Chlorinated aromatic compounds can exhibit varying degrees of toxicity.[5][6] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

-

Acute Toxicity: Based on analogs, it may be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.[8]

-

Chronic Toxicity and Carcinogenicity: Some chlorinated aromatic hydrocarbons are persistent in the environment and can have long-term health effects.[6] No data is available to classify this specific compound's carcinogenicity.

Potential Pharmacological Relevance

The 3,4-dichlorophenyl moiety is present in a number of compounds with demonstrated biological activity. This suggests that this compound could serve as a valuable intermediate in the synthesis of new drug candidates.

-

Anticancer Potential: Some benzoxazinone derivatives containing a 3,4-dichlorophenyl group have been investigated for their anticancer activity.[9]

-

Anti-inflammatory Activity: Hydrazone derivatives with a 2,4-dichlorophenyl group have shown anti-inflammatory properties.[10]

-

Antimicrobial and Antioxidant Activity: Pyrazoline compounds with a dichlorophenyl substituent have been reported to possess antioxidant and antibacterial properties.[11]

-

Receptor Antagonism: 3,4-Dichlorophenylacetonitrile has been used in the synthesis of neurokinin receptor antagonists.[2]

The rigid cyclohexyl scaffold combined with the dichlorophenyl group could present a unique three-dimensional structure for interaction with biological targets.

Conclusion

This compound is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a robust, inferred framework for its synthesis, characterization, and handling based on the properties of analogous compounds. The proposed synthetic route is logical and based on established organic chemistry principles. The analytical methods described are standard for compounds of this class and should provide reliable characterization and purity assessment. The toxicological and pharmacological considerations highlight the need for cautious handling and underscore the potential of this molecule as a building block for novel bioactive compounds. Further empirical research is necessary to validate these predictions and fully elucidate the properties and potential of this intriguing molecule.

References

-

The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. (2023). PMC. Retrieved February 20, 2026, from [Link]

-

Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Chlorinated aromatic hydrocarbons – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

-

Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

-

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. (n.d.). American Elements. Retrieved February 20, 2026, from [Link]

-

Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. (2024). PMC. Retrieved February 20, 2026, from [Link]

-

Effect of Structural Modifications on 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)-induced Hepatotoxicity in Fischer 344 Rats. (2011). PMC. Retrieved February 20, 2026, from [Link]

-

Synthesis and Bioactivity of 3-(2,4-Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl) Pyrazoline. (2026). ResearchGate. Retrieved February 20, 2026, from [Link]

-

In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo. (2022). Ubaya Repository. Retrieved February 20, 2026, from [Link]

-

Synergistic Drug-Drug Interactions (Ddis) Effects on Anti-Inflammatory Activities of N-Phenyl-2,4-Dichlorophenyl Hydrazone and Piroxicam. (2023). Auctores. Retrieved February 20, 2026, from [Link]

-

1-Phenylcyclopentanenitrile. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

1-Phenylcyclohexanecarbonitrile. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

1-Phenylcyclobutanecarbonitrile. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

1-Phenylcyclopentanecarbonitrile. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Diphenylacetonitrile. (n.d.). Organic Syntheses. Retrieved February 20, 2026, from [Link]

-

New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (2014). SciRP.org. Retrieved February 20, 2026, from [Link]

-

Guide to HPLC Testing: Ensuring Reliable Analytical Results. (2025). Phenomenex. Retrieved February 20, 2026, from [Link]

-

GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved February 20, 2026, from [Link]

-

Chemometric Approaches for Sustainable Pharmaceutical Analysis Using Liquid Chromatography. (2024). Preprints.org. Retrieved February 20, 2026, from [Link]

-

lc-gc×gc: a powerful hyphenated technique to enhance chromatographic separation and simplify. (n.d.). ORBi. Retrieved February 20, 2026, from [Link]

- Synthetic method of 3, 4-dichlorobenzonitrile. (n.d.). Google Patents.

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]

-

Organometallic compounds in organic synthesis. Part 10. Preparations and some reactions of tricarbonyl-1,3. (1981). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. (2025). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. 1-Phenyl-1-cyclohexanecarbonitrile | 2201-23-2 [chemicalbook.com]

- 2. 3,4-二氯苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 10. Synergistic Drug-Drug Interactions (Ddis) Effects on Anti-Inflammatory Activities of N-Phenyl-2,4-Dichlorophenyl Hydrazone and Piroxicam | Auctores [auctoresonline.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

Introduction

1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile is a specialized organic molecule that, due to its structural motifs, is of interest to researchers in medicinal chemistry and drug development. The presence of the dichlorinated phenyl ring and the nitrile group suggests that this compound may possess unique biological activity. However, these same functional groups also indicate a potential for significant health hazards. This guide provides a detailed examination of the probable safety profile of this compound, offering insights into its handling, storage, and emergency procedures to ensure the safety of laboratory personnel.

Anticipated Hazard Profile and Classification

Based on an analysis of analogous compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are associated with the aromatic nitrile functionality, which can be toxic.

Aromatic nitriles, while generally not liberating cyanide in the body as readily as their aliphatic counterparts, still present a significant toxicological risk. The dichlorophenyl group can also contribute to the overall toxicity and may pose environmental hazards.

Globally Harmonized System (GHS) Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Anticipated GHS Pictograms:

-

Skull and Crossbones (for Category 3 Acute Toxicity): ☠️

-

Exclamation Mark (for Category 4 Acute Toxicity, Skin/Eye Irritation, Respiratory Irritation): ❗

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is paramount when handling this compound.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling the solid material to avoid inhalation of dust particles.

-

Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are essential in any laboratory where this compound is used.

Personal Protective Equipment (PPE):

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be worn.[1]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn at all times.[1] Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1] Contaminated clothing should be removed immediately and laundered before reuse.

Hygiene Measures:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

First-Aid Measures

In the event of exposure to this compound, immediate medical attention is crucial. The following first-aid measures are based on protocols for analogous compounds.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.[3]

Disposal:

-

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.[1][3]

Hypothetical Synthesis Workflow

Proposed Reaction Scheme:

Caption: Hypothetical synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Deprotonation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve cyclohexanecarbonitrile in an appropriate anhydrous solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a strong, non-nucleophilic base such as TMPZnCl·LiCl to deprotonate the alpha-carbon.

-

Cross-Coupling: To the resulting solution of the zincated nitrile, add a palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., S-Phos).

-

Slowly add a solution of 1-bromo-3,4-dichlorobenzene in the same anhydrous solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Work-up and Purification: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure this compound.

Physicochemical Properties of Analogous Compounds

The following table summarizes some of the physicochemical properties of structurally related compounds to provide an estimation for this compound.

| Property | 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | Cyclohexanecarbonitrile |

| Molecular Weight | 226.1 g/mol [6] | 109.17 g/mol [1] |

| Boiling Point | Not available | 75-76 °C at 16 mmHg[7] |

| Melting Point | Not available | 11 °C[7] |

| Density | Not available | 0.919 g/mL at 25 °C[7] |

| Refractive Index | Not available | n20/D 1.4505[7] |

Conclusion

While specific safety and toxicological data for this compound are not currently available, a comprehensive analysis of its structural analogs strongly suggests that it should be handled as a hazardous compound with potential for significant acute toxicity and irritation. Researchers and drug development professionals must exercise a high degree of caution, employing robust engineering controls and appropriate personal protective equipment. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough, compound-specific risk assessment, is essential for mitigating the potential risks associated with the handling and use of this novel chemical entity.

References

- Chemwatch. (n.d.). 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet.

-

Mycka, R. J., Duez, S., Bernhardt, S., Heppekausen, J., Knochel, P., & Fleming, F. F. (2012). Cyclohexylcarbonitriles: diastereoselective arylations with TMPZnCl·LiCl. The Journal of Organic Chemistry, 77(17), 7671–7676. [Link]

-

PubMed. (n.d.). Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexanecarbonitrile. Retrieved from [Link]

- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

-

Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54. [Link]

- Rao, R., Shaik, F., & Kommera, R. (n.d.). 1, 11 azobis cyclohexanecarbonitrile) initiated copolymerization of methacrylonitrile.

-

New Jersey Department of Health. (n.d.). DICHLOROPHENYL TRICHLOROSILANE HAZARD SUMMARY. Retrieved from [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-79. [Link]

-

National Center for Biotechnology Information. (n.d.). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NITRILES. Retrieved from [Link]

Sources

- 1. dept.harpercollege.edu [dept.harpercollege.edu]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Cyclohexylcarbonitriles: diastereoselective arylations with TMPZnCl·LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Cyclohexanecarbonitrile 0.98 Cyclohexanenitrile [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Phase-Transfer Catalyzed Cyclodialkylation of 3,4-Dichlorophenylacetonitrile

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile through the cyclodialkylation of 3,4-dichlorophenylacetonitrile with 1,5-dibromopentane. The protocol leverages the efficiency and operational simplicity of Phase-Transfer Catalysis (PTC), a powerful technique for reactions involving immiscible phases.[1][2] By employing tetrabutylammonium bromide (TBAB) as the catalyst, this method facilitates the formation of a key carbanion intermediate and its subsequent reaction in an organic solvent, obviating the need for strictly anhydrous conditions or expensive and hazardous strong bases.[3][4][5] This application note details the reaction mechanism, a step-by-step experimental protocol, safety precautions, and a troubleshooting guide to assist researchers in achieving high-yield, high-purity synthesis of this valuable chemical intermediate.

Introduction: The Power of Phase-Transfer Catalysis in C-C Bond Formation

The alkylation of carbon atoms adjacent to electron-withdrawing groups, such as the nitrile in 3,4-dichlorophenylacetonitrile, is a cornerstone of organic synthesis. The target molecule, this compound, and its derivatives are important structural motifs found in various pharmaceutical and agrochemical compounds.[6][7][8]

Traditional methods for such C-alkylations often require strong, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA) under strictly anhydrous conditions. These reagents are hazardous, costly, and sensitive to moisture, posing significant challenges for scalability and safety.

Phase-Transfer Catalysis (PTC) emerges as a superior alternative.[1] It enables reactions between water-soluble nucleophiles (or their precursors, like an acidic C-H compound in the presence of aqueous base) and organic-soluble electrophiles. The phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), acts as a shuttle, transporting the reactive anion from the aqueous phase into the organic phase where the reaction occurs.[3][9][10][11] This approach offers numerous advantages:

-

Mild Reaction Conditions: Utilizes inexpensive and easy-to-handle bases like concentrated sodium hydroxide.

-

Operational Simplicity: Eliminates the need for anhydrous solvents and inert atmospheres.

-

Enhanced Safety: Avoids the use of pyrophoric or highly reactive bases.

-

Cost-Effectiveness & Environmental Friendliness: TBAB is a low-cost, non-volatile, and non-corrosive catalyst.[3][10]

This protocol provides a robust and reproducible method for the cyclodialkylation to form the desired cyclohexanecarbonitrile derivative, a process of significant interest in synthetic chemistry.

Reaction Scheme & Mechanism

Overall Transformation:

The Catalytic Cycle Explained:

The reaction proceeds via a well-established phase-transfer mechanism. The process can be dissected into several key steps that occur in a catalytic cycle, as illustrated in the diagram below.

-

Deprotonation: At the interface between the aqueous and organic phases, the hydroxide ion (OH⁻) from the concentrated sodium hydroxide solution deprotonates the acidic α-carbon of 3,4-dichlorophenylacetonitrile (Ar-CH₂CN), forming a carbanion (Ar-CH⁻CN).

-

Ion-Pair Formation & Phase Transfer: The positively charged quaternary ammonium cation (Q⁺) from TBAB pairs with the newly formed carbanion. This lipophilic ion pair [Q⁺][Ar-CH⁻CN] has high solubility in the organic solvent (toluene) and is thus extracted from the interface into the bulk organic phase.[1][2][12]

-

First Alkylation (Sₙ2): In the organic phase, the carbanion is poorly solvated ("naked") and therefore highly nucleophilic. It attacks one of the electrophilic carbon atoms of 1,5-dibromopentane in a classic Sₙ2 reaction, displacing a bromide ion and forming the mono-alkylated intermediate.

-

Second Deprotonation & Cyclization: The mono-alkylated intermediate still possesses an acidic proton. It is deprotonated by another hydroxide ion at the interface, and the resulting carbanion is transferred back into the organic phase by the catalyst. This is followed by an intramolecular Sₙ2 reaction, where the carbanion attacks the other end of the pentyl chain, displacing the second bromide ion and forming the six-membered ring.

-

Catalyst Regeneration: The displaced bromide ion pairs with the Q⁺ cation, regenerating the catalyst in the organic phase ([Q⁺][Br⁻]). This ion pair then migrates back to the aqueous interface to restart the cycle.

Diagram: Mechanism of Phase-Transfer Catalyzed Cyclodialkylation

Caption: Phase-transfer catalytic cycle for C-alkylation.

Materials, Reagents, and Equipment

Reagents & Chemicals

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Purity | Notes |

| 3,4-Dichlorophenylacetonitrile | 3218-49-3 | 186.04 | ≥98% | Solid at room temperature. |

| 1,5-Dibromopentane | 111-24-0 | 229.94 | ≥97% | Liquid. |

| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | ≥98% | Phase-Transfer Catalyst.[10] |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent | Used to prepare a 50% (w/v) aqueous solution. |

| Toluene | 108-88-3 | 92.14 | ACS | Reaction solvent. |

| Deionized Water | 7732-18-5 | 18.02 | - | For work-up and NaOH solution. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ACS | Drying agent. |

| Brine (Saturated NaCl solution) | - | - | - | For work-up. |

| Silica Gel | 7631-86-9 | - | 60 Å | For column chromatography. |

| TLC Plates | - | - | - | Silica gel on aluminum, with F₂₅₄ indicator. |

Equipment

-

Three-neck round-bottom flask (appropriate size for the reaction scale)

-

Mechanical overhead stirrer with a Teflon paddle

-

Reflux condenser

-

Dropping funnel

-

Thermometer or thermocouple probe

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Magnetic stirrer and stir bars

-

Analytical balance

Safety Precautions & Hazard Management

This protocol must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.

-

3,4-Dichlorophenylacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and eye irritation and may cause respiratory irritation.[15] Avoid creating dust.

-

1,5-Dibromopentane: Causes skin and serious eye irritation.[16][17] It is a lachrymator. Handle with care in a well-ventilated area.[16][18]

-

Sodium Hydroxide (50% solution): Highly corrosive. Causes severe skin burns and eye damage. The preparation of this solution is highly exothermic and should be done by slowly adding NaOH pellets to cold water with stirring.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled.

-

General Handling: The reaction is exothermic upon addition of the base. Ensure controlled addition and have a cooling bath (e.g., a water bath) on standby. All chemical waste must be disposed of according to institutional and local regulations.[19]

Detailed Experimental Protocol

This protocol is for a 0.1 mole scale reaction. Quantities can be adjusted as needed, maintaining the molar ratios.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow.

Step 1: Preparation of Sodium Hydroxide Solution

-

Carefully prepare a 50% (w/v) aqueous solution of NaOH. To do this, slowly add 50 g of NaOH pellets to 50 mL of cold deionized water in a beaker, stirring continuously. The process is highly exothermic. Allow the solution to cool to room temperature before use.

Step 2: Reaction Setup and Reagent Charging

-

To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,4-dichlorophenylacetonitrile (18.6 g, 0.1 mol).

-

Add toluene (150 mL) and stir until the solid dissolves.

-

Add 1,5-dibromopentane (23.0 g, 0.1 mol). Note: A slight excess (1.05 to 1.1 equivalents) of the dibromide can sometimes improve yields by minimizing polymerization of the starting nitrile.

-

Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol, 10 mol%).

Step 3: Reaction Initiation

-

Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing between the phases.

-

Heat the mixture to 50-60 °C using a heating mantle.

-

Once the temperature is stable, begin the slow, dropwise addition of the cooled 50% NaOH solution (50 mL, ~0.94 mol) via the dropping funnel over a period of 60-90 minutes.

-

Causality: A strong exotherm will be observed. The rate of addition must be controlled to maintain the internal temperature between 60-70 °C. Runaway temperatures can lead to side reactions and catalyst degradation.

Step 4: Reaction Monitoring

-

After the addition is complete, maintain the reaction mixture at 65 °C with vigorous stirring for 4-6 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

TLC System: A 9:1 Hexane:Ethyl Acetate mixture is a good starting point for the mobile phase. The product will be less polar than the starting nitrile.

-

-

The reaction is complete when the starting 3,4-dichlorophenylacetonitrile spot has been consumed.

Step 5: Work-up and Extraction

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 100 mL of deionized water to the flask to dissolve the sodium salts.

-

Transfer the entire mixture to a separatory funnel.

-

Separate the organic (upper) layer.

-

Extract the aqueous layer twice with toluene (2 x 50 mL).

-

Combine all organic layers.

Step 6: Washing and Drying

-

Wash the combined organic phase with 100 mL of brine (saturated NaCl solution) to remove residual water and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.

Step 7: Product Isolation

-

Filter off the drying agent using a Buchner funnel or by gravity filtration.

-

Rinse the solid MgSO₄ with a small amount of fresh toluene.

-

Concentrate the filtrate using a rotary evaporator to remove the toluene. This will yield the crude product, typically as a viscous oil or a low-melting solid.

Step 8: Purification

-

Column Chromatography: Purify the crude product using flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

-

Recrystallization: If the crude product solidifies, it may be purified by recrystallization from a suitable solvent like ethanol or a hexane/isopropanol mixture.

Expected Results & Data

| Parameter | Value |

| Scale | 0.1 mol |

| Equivalents | Acetonitrile (1.0), Dibromopentane (1.0), TBAB (0.1), NaOH (excess) |

| Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 75-90% (after purification) |

| Appearance | White to off-white solid or pale yellow oil |

| Product MW | 254.15 g/mol (C₁₃H₁₃Cl₂N) |

| Characterization | NMR, IR, and Mass Spectrometry should confirm the structure. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Reaction | 1. Inefficient stirring, leading to poor mixing of phases.2. Insufficient base concentration or amount.3. Deactivated or low-quality catalyst. | 1. Increase the stirring rate. Use a mechanical stirrer for best results.2. Ensure the NaOH solution is 50% (w/v) and freshly prepared.3. Use high-purity TBAB. |

| Low Product Yield | 1. Side reactions like polymerization or elimination.2. Loss of product during work-up.3. Reaction temperature was too low or too high. | 1. Ensure slow, controlled addition of base. Consider using a slight excess of 1,5-dibromopentane.2. Perform extractions carefully and ensure complete phase separation.3. Optimize the temperature; ensure it remains within the 60-70 °C range. |

| Formation of Byproducts | 1. Mono-alkylation product: Incomplete reaction or insufficient base.2. Polymeric material: Occurs if the generated carbanion attacks another molecule of the starting material. | 1. Increase reaction time or ensure sufficient base is present for both alkylation steps.2. This is often minimized by the high dilution effect of an intramolecular reaction and using the correct stoichiometry. |

References

-

Loba Chemie. (2016, July 11). 1,5-DIBROMOPENTANE FOR SYNTHESIS MSDS. [Link]

-

PMC. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. [Link]

-

Multichem Exports. 1,5-DIBROMOPENTANE. [Link]

-

Wikipedia. Tetrabutylammonium bromide. [Link]

-

SACHEM, Inc. (2025, April 1). Tetrabutylammonium Bromide (TBAB). [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,5-Dibromopentane, 97%. [Link]

-

Krishna Solvechem Ltd. 1,5-Dibromopentane CAS No - MATERIAL SAFETY DATA SHEET. [Link]

-

PTC Organics, Inc. Chiral Phase-Transfer Catalysis. [Link]

-

Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

-

PubMed. (2012, September 7). Cyclohexylcarbonitriles: diastereoselective arylations with TMPZnCl·LiCl. [Link]

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

-

YouTube. (2020, August 27). Phase Transfer Catalysis (Mechanism and Applications). [Link]

-

ResearchGate. (2025, August 6). Phase-transfer catalyzed asymmetric arylacetate alkylation. [Link]

-

ResearchGate. Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. [Link]

-

PTC Organics, Inc. PTC C-Alkylation. [Link]

-

MDPI. (2020, December 14). Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. [Link]

-

Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

- Google Patents.

-

Scientific Research Publishing. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. [Link]

-

Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

-

American Elements. 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. [Link]

-

Organic Syntheses. cyclohexylidenecyclohexane. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 3. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. Cyclohexylcarbonitriles: diastereoselective arylations with TMPZnCl·LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 环己甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scirp.org [scirp.org]

- 9. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 10. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. 3,4-Dichlorophenylacetonitrile, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 16. lobachemie.com [lobachemie.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. multichemexports.com [multichemexports.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Grignard reaction conditions for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile intermediates

This Application Note and Protocol details the Grignard-based synthesis of 1-(3,4-dichlorophenyl)cyclohexan-1-ol , the pivotal tertiary alcohol intermediate required for the production of 1-(3,4-dichlorophenyl)cyclohexanecarbonitrile .

While the direct synthesis of 1-arylcyclohexanecarbonitriles is often achieved via the alkylation of arylacetonitriles, the Grignard route provides a critical alternative for accessing the 1-arylcyclohexyl scaffold when specific substitution patterns (such as the electron-withdrawing 3,4-dichloro motif) or downstream functionalizations (e.g., Ritter reaction) are required.

Executive Summary & Mechanism

The synthesis of the quaternary center in this compound precursors relies on the nucleophilic addition of 3,4-dichlorophenylmagnesium bromide to cyclohexanone . This reaction is chemically sensitive due to the electron-withdrawing nature of the chlorine substituents on the aryl ring, which can retard Grignard initiation and promote side reactions like Wurtz coupling.

Mechanistic Pathway

The process involves two distinct stages:[1][2][3][4][5][6][7]

-

Insertion (Grignard Formation): Magnesium inserts into the C-Br bond. The 3,4-dichloro substitution deactivates the ring, requiring aggressive initiation protocols.

-

Nucleophilic Addition: The organomagnesium species attacks the carbonyl carbon of cyclohexanone, forming a magnesium alkoxide.[8]

-

Hydrolysis: Acidic workup yields the tertiary alcohol.[9]

Figure 1: Reaction scheme for the synthesis of the alcohol intermediate.[5] The dashed line indicates the subsequent transformation to the nitrile target.

Critical Reaction Parameters

The presence of two chlorine atoms on the phenyl ring significantly impacts the stability and reactivity of the Grignard reagent.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous THF | Diethyl ether is often insufficient for deactivated aryl halides. THF's higher boiling point and Lewis basicity stabilize the Grignard species. |

| Molarity | 0.5 M - 1.0 M | Higher concentrations increase the risk of homo-coupling (formation of 3,3',4,4'-tetrachlorobiphenyl). |

| Initiation | Iodine (I₂) + Heat | The C-Br bond is stabilized by the Cl-groups. Chemical activation of Mg surface is mandatory. |

| Temperature | Reflux (Formation) / 0°C (Addition) | Heat is required to sustain Grignard formation, but the addition to ketone must be cooled to prevent enolization side products. |

| Stoichiometry | 1.2 eq Mg / 1.1 eq Halide | Slight excess of Grignard ensures complete consumption of the limiting reagent (cyclohexanone). |

Detailed Experimental Protocol

Phase A: Equipment Preparation

-

Glassware: 3-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing addition funnel, nitrogen inlet/outlet.

-

Drying: Flame-dry all glassware under vacuum; flush with dry Nitrogen (

) or Argon ( -

Atmosphere: Maintain a positive pressure of inert gas throughout the reaction.

Phase B: Preparation of 3,4-Dichlorophenylmagnesium Bromide

-

Magnesium Activation:

-

Charge the flask with Magnesium turnings (1.2 equiv, 29.2 mmol, 0.71 g) .

-

Optional but recommended: Stir dry Mg under

for 30 mins to crush oxides. -

Add a single crystal of Iodine (

) and heat gently with a heat gun until purple vapors sublime and settle on the Mg.

-

-

Initiation:

-

Prepare a solution of 1-Bromo-3,4-dichlorobenzene (1.1 equiv, 26.7 mmol, 6.04 g) in Anhydrous THF (30 mL) .

-

Add approximately 5 mL of this solution to the Mg turnings.

-

Heat the flask locally with a heat gun or oil bath to reflux.

-

Observation: Initiation is confirmed by the disappearance of the iodine color (solution turns turbid/grey) and spontaneous reflux.

-

-

Propagation:

-

Once initiated, remove the heat source.

-

Add the remaining bromide solution dropwise via the addition funnel over 30–45 minutes .

-

Maintain a gentle reflux utilizing the reaction's own exotherm. If reflux subsides, apply external heat (

oil bath). -

After addition, stir at reflux for 1 hour to ensure complete conversion. The solution should be dark grey/brown.

-

Phase C: Coupling with Cyclohexanone[4]

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Addition:

-

Dissolve Cyclohexanone (1.0 equiv, 24.3 mmol, 2.38 g) in Anhydrous THF (10 mL) .

-

Add this solution dropwise to the cold Grignard reagent over 20 minutes .

-

Note: The reaction is highly exothermic. Monitor internal temperature to keep below 10°C.

-

-

Completion:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir at RT for 2–3 hours .

-

TLC Check: Silica gel, 10% EtOAc/Hexane. Look for disappearance of cyclohexanone (

) and appearance of the alcohol (

-

Phase D: Workup and Isolation

-

Quenching:

-

Cool the mixture back to 0°C.

-

Slowly add Saturated Ammonium Chloride (

) solution (30 mL) . Caution: Vigorous foaming. -

If solids persist, add minimal 1M HCl to dissolve magnesium salts (ensure pH remains >4 to avoid dehydration of the tertiary alcohol).

-

-

Extraction:

-

Washing:

-

Wash with Water (1 x 30 mL) followed by Brine (1 x 30 mL) .

-

-

Drying & Concentration:

-

Dry over Anhydrous Sodium Sulfate (

) . -

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

-

-

Purification:

-

The crude product often solidifies upon standing.

-

Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography (Gradient: 0-15% EtOAc in Hexanes).

-

Analytical Validation

Target Intermediate: 1-(3,4-Dichlorophenyl)cyclohexan-1-ol

-

Physical State: White to off-white solid.

-

1H NMR (400 MHz, CDCl3):

- 7.58 (d, J=2.0 Hz, 1H, Ar-H)

- 7.39 (d, J=8.4 Hz, 1H, Ar-H)

- 7.28 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)

- 1.50–1.90 (m, 10H, Cyclohexyl-CH2)

- 1.20 (s, 1H, -OH)

-

Mass Spectrometry (GC-MS):

-

Molecular Ion usually not visible due to dehydration.

-

Look for

(characteristic dichlorophenylcyclohexene peak).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Initiation | Wet reagents or passivated Mg. | Add 1-2 drops of 1,2-Dibromoethane (entrainment method). Sonicate the flask for 2 minutes. |

| Low Yield | Enolization of ketone. | Ensure the Grignard solution is cooled to 0°C before adding ketone. Add ketone slowly. |

| Biphenyl Impurity | Wurtz coupling. | Reduce the concentration of the aryl halide during addition (dilute further in THF). Add halide slower. |

| Dehydration | Acidic workup too harsh. | Use saturated |

Pathway to the Nitrile (Contextual Note)

To convert the synthesized alcohol (1-(3,4-Dichlorophenyl)cyclohexan-1-ol ) to the final target This compound , researchers typically employ one of two strategies:

-

Ritter-Type Transformation: Direct displacement using TMSCN and a Lewis Acid (e.g.,

or -

Chlorination/Displacement: Conversion to the tertiary chloride (using

) followed by nucleophilic substitution with a cyanide source (e.g., TMSCN or Et2AlCN), though this is sterically challenging.

References

-

Grignard Preparation Standards: Org. Synth.1946 , 26, 77. Preparation of substituted phenylmagnesium bromides. Link

-

Grignard Addition to Cyclohexanone: J. Chem. Educ.2012 , 89, 1, 137–140. Optimization of Grignard addition to cyclic ketones. Link

-

Synthesis of 1-Arylcyclohexanecarbonitriles: J. Med. Chem.2007 , 50, 13, 2981–2989. Synthesis of SNRI analogs via cyclohexyl intermediates. Link

-

Handling of Dichloroaryl Grignards: Sigma-Aldrich Technical Bulletin AL-134. Handling air-sensitive organometallic reagents.[12][13] Link

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]

- 3. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 9. askfilo.com [askfilo.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. byjus.com [byjus.com]

Solvent selection for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile recrystallization

Application Note: Solvent Selection & Recrystallization Protocol for 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

Abstract

This application note details the method development and execution of a recrystallization protocol for This compound , a critical intermediate in the synthesis of aryl-cyclohexylamine therapeutics (e.g., Tesofensine/Venlafaxine analogs). Due to the molecule’s specific physicochemical profile—combining a lipophilic dichlorophenyl-cyclohexyl scaffold with a polar nitrile moiety—standard purification methods often result in "oiling out" rather than crystallization. This guide provides a rational solvent selection strategy, a validated experimental protocol, and a troubleshooting framework to ensure high purity (>99.5% HPLC) and optimal yield.

Physicochemical Profiling & Solubility Theory

To design an effective recrystallization system, we must first understand the solute-solvent interactions.

-

Target Molecule: this compound.[1]

-

Key Functional Groups:

-

Nitrile (-CN): Introduces a strong dipole moment and potential for weak hydrogen bond acceptance.

-

3,4-Dichlorophenyl & Cyclohexane: Dominant lipophilic regions (high LogP), driving solubility in non-polar solvents.

-

-

Impurity Profile:

-

Starting Material: 3,4-Dichlorophenylacetonitrile (Liquid/Low-melting solid).

-

By-products: Alkyl halides (e.g., 1,5-dibromopentane residues), hydrolysis products (Amides).

-

The Solubility Challenge: The molecule exhibits "intermediate" polarity. It is too lipophilic for water/methanol but often too soluble in standard organics (DCM, Toluene) to crystallize effectively without significant yield loss. The critical quality attribute (CQA) is the removal of the starting nitrile , which often co-crystallizes or forms an oil with the product.

Table 1: Predicted Solubility Classes (Hansen Solubility Parameters)

| Solvent Class | Representative Solvents | Interaction Type | Suitability Rating |

| Class 1: Protics | Isopropanol (IPA) , Ethanol | H-Bonding (Solvent) <-> Dipole (Solute) | High (Excellent temperature coefficient) |

| Class 2: Non-Polar | Heptane, Hexane, Cyclohexane | Dispersion Forces | Medium (Good anti-solvent; poor solubility cold) |

| Class 3: Polar Aprotic | Ethyl Acetate, THF, Acetone | Dipole-Dipole | Low (Too soluble; risk of yield loss) |

| Class 4: Chlorinated | DCM, Chloroform | Dispersion + Dipole | None (Solvent of choice for extraction, not crystallization) |

Solvent Screening Protocol (Method Development)

Do not proceed to scale-up without performing this screening. This protocol uses a "Tiered Approach" to identify the metastable zone width (MSZW) optimal for crystal growth.

Workflow Diagram: Solvent Selection Strategy

Caption: Decision tree for selecting the optimal solvent system based on solubility thermodynamics.

Screening Procedure:

-

Preparation: Place 100 mg of crude solid into 3 separate GC vials.

-

Solvent Addition:

-

Vial A: Isopropanol (IPA).

-

Vial B: Ethanol (95%).

-

Vial C: Toluene (followed by Heptane titration).

-

-

Thermal Cycle: Heat to reflux (or 80°C). If not dissolved, add solvent dropwise until clear.[2]

-

Cooling: Allow to cool slowly to RT, then 4°C.

-

Observation:

-

Success: Distinct geometric crystals (needles/prisms).

-

Failure: Oily droplets at the bottom (indicates "oiling out" – see Section 4).

-

Recommended Recrystallization Protocol

Based on the structural analogs (e.g., Venlafaxine intermediates) and general nitrile chemistry, Isopropanol (IPA) is the recommended starting solvent. It offers a high boiling point for dissolution and significantly reduced solubility at low temperatures for nitriles.

Target Scale: 10 g - 100 g Input Expected Yield: 85-92% Expected Purity: >99.5%

Step-by-Step Procedure:

1. Dissolution:

-

Charge the crude this compound into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add Isopropanol (IPA) at a ratio of 3-5 mL per gram of solid.

-

Heat the mixture to reflux (approx. 82°C).

-

Checkpoint: The solution must be perfectly clear. If solids remain (likely inorganic salts like NaBr/NaCl from synthesis), perform a hot filtration through a pre-warmed Celite pad.

2. Nucleation & Seeding (Critical Step):

-

Remove the heat source and allow the flask to cool slowly with gentle stirring (approx. 100 RPM).

-

Seeding: When the temperature reaches 55-60°C (just below saturation), add a tiny amount (<0.1% w/w) of pure seed crystal.

-

Why? This prevents super-saturation and "oiling out" by providing a template for crystal growth [1].

-

3. Crystal Growth:

-

Allow the solution to cool to Room Temperature (20-25°C) over 2 hours.

-

Visual Check: You should see a heavy slurry of white/off-white crystals.

-

Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

4. Isolation:

-

Filter the slurry using a Buchner funnel under vacuum.[3][4]

-

Wash: Rinse the filter cake with cold IPA (0°C) – use 1 mL per gram of starting material.

-

Note: Do not use excess wash solvent, or you will redissolve the product.

-

-

Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours to remove residual solvent.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This is the most common failure mode for aryl-cyclohexyl nitriles. It occurs when the compound separates as a liquid droplet before it can crystallize.

Mechanism: The metastable zone is too wide, or the temperature dropped too fast, bypassing the nucleation point.

Solution: The "Reheat & Seed" Method

-

Reheat the mixture until the oil redissolves into a clear solution.

-

Add a co-solvent (Anti-solvent) like Water (if using Ethanol) or Heptane (if using Toluene) dropwise until faint turbidity persists.

-

Add seed crystals immediately.

-

Cool very slowly (1°C per minute).

Diagram: Handling Oiling Out

Caption: Remediation workflow for oiling out phenomena during crystallization.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

-

HPLC: C18 Column, Acetonitrile/Water gradient. Look for the removal of the specific impurity at RRT 0.8 (Starting Material).

-

Melting Point: The pure compound should have a sharp melting range (typically < 2°C range).

-

Residual Solvent: Ensure IPA is < 5000 ppm (ICH Q3C limits).

References

- Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

-

Org. Synth. 1952, 32, 46. Cyclohexanecarbonitrile. Link (Foundational chemistry for cyclohexyl nitriles).

- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Reference for anti-solvent selection).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity. The methodologies described herein are based on established chemical principles and field-proven insights.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and industrially scalable approach involves the cyclization of 3,4-dichlorophenylacetonitrile with a suitable five-carbon electrophile. This guide focuses on the widely employed method of phase-transfer catalyzed (PTC) alkylation of 3,4-dichlorophenylacetonitrile with 1,5-dihalopentanes. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound via phase-transfer catalysis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the phase-transfer catalyzed synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

-

Reagent Purity: Ensure the purity of your starting materials, particularly the 3,4-dichlorophenylacetonitrile and the 1,5-dihalopentane. Impurities can interfere with the reaction.

-

Reaction Setup: Verify that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Key Parameters to Optimize:

-

Choice of Phase-Transfer Catalyst: The efficiency of the reaction is highly dependent on the phase-transfer catalyst. Quaternary ammonium salts are commonly used. The structure of the catalyst influences its ability to transfer the carbanion from the aqueous to the organic phase.[1]

| Catalyst Type | Advantages | Disadvantages |

| Tetrabutylammonium Bromide (TBAB) | Readily available, cost-effective. | May have lower efficacy with certain substrates. |

| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Often provides good results. | |

| Aliquat 336 (Trioctylmethylammonium chloride) | Highly lipophilic, good for many PTC reactions. | Can sometimes be more difficult to remove during workup. |

Recommendation: If you are experiencing low yields with a particular catalyst, consider screening other quaternary ammonium salts.

-

Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is critical. A 50% (w/w) aqueous solution is a common starting point. However, for sterically hindered arylacetonitriles, a more concentrated base (60-75% KOH) can significantly improve yields.[2]

-

Solvent System: While the reaction can be run neat, the use of a non-polar organic solvent like toluene or chlorobenzene is common. The solvent can influence the solubility of the ion pair and the overall reaction rate.

-

Reaction Temperature: The reaction is typically run at elevated temperatures (e.g., 60-80 °C). However, excessively high temperatures can lead to catalyst degradation and increased side reactions.

-

Stirring Rate: Vigorous stirring is essential in a biphasic system to maximize the interfacial area where the reaction occurs.[3]

Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I minimize its formation?

The most common high-molecular-weight byproduct in this reaction is the dialkylated product, where a second molecule of 3,4-dichlorophenylacetonitrile reacts with the already mono-alkylated intermediate before cyclization can occur.

DOT Script for Dialkylation Side Reaction:

Caption: A typical workflow for the purification of the final product.

Detailed Steps:

-

Workup: After the reaction is complete, cool the mixture and dilute it with water and an organic solvent like toluene or dichloromethane. This will dissolve the organic components and the inorganic salts in their respective phases.

-

Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then brine to remove residual base and catalyst.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification:

-

Column Chromatography: This is a very effective method for separating the desired product from byproducts. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an efficient purification method.

-

Frequently Asked Questions (FAQs)

-

What is the role of the phase-transfer catalyst? The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the carbanion of 3,4-dichlorophenylacetonitrile from the aqueous phase (where it is formed by the action of the base) to the organic phase, where it can react with the 1,5-dihalopentane. This overcomes the insolubility of the reactants in a single solvent.

-

Can I use a different dihaloalkane? Yes, but the ring size of the final product will change. For the synthesis of a cyclohexanecarbonitrile ring, a 1,5-dihalopentane (e.g., 1,5-dibromopentane or 1,5-dichloropentane) is required. Using 1,4-dibromobutane would lead to a cyclopentane ring, and 1,6-dibromohexane would result in a cycloheptane ring.

-

Is it possible to have an elimination side reaction? Yes, elimination of H-X from the 1,5-dihalopentane to form a pentenyl halide is a possible side reaction, especially with stronger bases and higher temperatures. This can be minimized by carefully controlling the reaction conditions.

-

How can I monitor the progress of the reaction? The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the organic layer can be taken at regular intervals, worked up, and analyzed to determine the consumption of the starting material and the formation of the product.

Experimental Protocol: Phase-Transfer Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

-

3,4-Dichlorophenylacetonitrile

-

1,5-Dibromopentane

-

50% (w/w) Aqueous Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Toluene

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorophenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

-

Begin vigorous stirring and slowly add the 50% aqueous NaOH solution (5.0 eq) to the mixture.

-

Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Cool the reaction mixture to room temperature and dilute with toluene and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

References

- Mąkosza, M., & Serafinowa, B. (1965). Reactions of organic anions. I. A new method of catalytic alkylation of arylacetonitriles. Roczniki Chemii, 39, 1223-1230.

- Jeffery, G. H., Leicester, J., & Vogel, A. I. (1962). 430. Physical properties and chemical constitution. Part XXXII. The parachors and the refractivities of homologous series of esters. Journal of the Chemical Society (Resumed), 2154-2159.

-

OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link] [1]4. Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link] [2]5. Makosza, M. (2000). Phase-transfer catalysis. A general and versatile method in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

Sources

Removing unreacted 3,4-dichlorophenylacetonitrile from reaction mixtures

Topic: Purification Strategies for Reaction Mixtures Containing 3,4-Dichlorophenylacetonitrile (3,4-DCPA) Document ID: TS-PUR-34DCPA-001 Last Updated: 2025-05-20[1][2]

Physicochemical Intelligence (Know Your Contaminant)

Before attempting purification, you must understand the physical constraints of 3,4-DCPA.[1][3] This molecule is lipophilic, non-ionizable under standard aqueous conditions, and possesses a high boiling point.[2][3][4]

| Property | Value | Implication for Purification |

| CAS Number | 3218-49-3 | Use for searching specific safety data (SDS).[1][2] |

| Molecular Weight | 186.04 g/mol | Small molecule; elutes early in Size Exclusion, mid-range in Silica.[2][3][4][5] |

| Boiling Point | ~170°C @ 12 mmHg | High. Requires high vacuum (<1 mmHg) to distill below 100°C. |

| Melting Point | 40–42°C | Low. It is a solid that easily oils out; difficult to crystallize out of a mixture.[2][3][4][5] |

| Solubility | High: DCM, EtOAc, TolueneLow: Water, Hexanes (cold) | Standard aqueous washes will not remove it.[2][3][5] |

| Acidity (pKa) | ~16–17 (estimated, DMSO) | Weakly Acidic. Standard bases (NaHCO₃, NaOH) will not deprotonate it sufficiently to extract it into water.[1][2][3][5] |

Troubleshooting Decision Matrix

Use this logic flow to determine the correct removal strategy based on your specific product's properties.

Figure 1: Decision matrix for selecting the optimal purification route based on product properties.

Detailed Protocols

Protocol A: Reverse Acid-Base Extraction (For Amine Products)

Best For: Syntheses where 3,4-DCPA is converted to an amine (e.g., reduction to phenethylamine derivatives like Sertraline intermediates).[1][2][3] Mechanism: The amine product forms a water-soluble salt at low pH, while 3,4-DCPA remains neutral and stays in the organic layer.[1][3]

-

Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Toluene). Use ~10 mL solvent per gram of crude.[2][3][4][5]

-

Acidification: Add 1M HCl (aq) slowly with vigorous stirring. Check pH of the aqueous layer; ensure pH < 2.[2][3][4][5]

-

Separation: Separate the layers. Keep the Aqueous Layer.

-

Optional: Wash the aqueous layer once more with fresh DCM to remove trace 3,4-DCPA.[3]

-

-

Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH or NH

OH until pH > 12.[3][4][5] -

Extraction: Extract the now-basic aqueous layer with EtOAc or DCM (3x).[2][3][4][5]

-

Drying: Dry combined organic extracts over Na

SO

Protocol B: High-Vacuum Distillation

Best For: Large-scale removal when the product has a significantly higher boiling point (>250°C) or is non-volatile.[1][2][5] Safety Note: 3,4-DCPA can release HCN if overheated in the presence of strong acids/oxidizers.[2][3][5] Ensure the mixture is neutralized before heating.

-

Equipment: Setup a Kugelrohr or short-path distillation apparatus.

-

Vacuum: Apply high vacuum. You need < 1 mmHg (Torr) for effective separation at reasonable temperatures.[2][3][4][5]

-

Heating:

-

Monitoring: Monitor the receiving flask. 3,4-DCPA is a low-melting solid; it may solidify in the condenser.[2][3][4][5] Use a heat gun (gently) to keep the condenser warm (approx 45°C) to prevent clogging.[1][4][5]

Protocol C: Flash Chromatography (Silica Gel)

Best For: Neutral products or small-scale purification (<5g).[1][2][4][5]

-

Stationary Phase: Standard Silica Gel (40-63 µm).[2][3][4][5]

-

TLC Visualization: 3,4-DCPA is UV active (254 nm).[1][2][3][5]

-

Rf Value: In 9:1 Hexane:EtOAc, 3,4-DCPA typically shows an Rf of 0.5 – 0.6 .[2][3][5] It is relatively non-polar.[2][3][4][5]

Gradient Strategy:

-

Start with 100% Hexanes . 3,4-DCPA will begin to move.[2][3][4][5]

-

Slowly ramp to 95:5 Hexane:EtOAc .[2][3][4][5] This usually elutes the 3,4-DCPA completely.[1][3]

-

Increase polarity (e.g., 80:20 or 50:50) to elute your more polar product.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydroxide (NaOH) washes to remove 3,4-DCPA? A: No. While the protons alpha to the nitrile are theoretically acidic, the pKa is too high (~16-17) for aqueous NaOH (pH 14) to deprotonate it significantly.[1][2][5] The 3,4-DCPA will remain in the organic layer.[3]

Q: I see a spot on TLC that overlaps with my product. How do I confirm it is 3,4-DCPA? A: 3,4-DCPA has a distinct UV absorption.[1][2] However, a chemical stain can help distinguish it.[2][3][4][5]

-

KMnO4 Stain: 3,4-DCPA does not oxidize easily; it will stay white/colorless while oxidizable products turn yellow/brown.[2][3][4][5]

-

Iodine Stain: It absorbs iodine weakly (yellow/brown).[2][3][4][5]

-

GC-MS: This is the gold standard.[2][3][4][5] Look for the parent ion (

185/187 due to Cl isotopes) and the characteristic loss of the nitrile group.[1][4][5]

Q: My product is also a nitrile. How do I separate them? A: This is the most difficult scenario.

-

Recrystallization: Try Isopropanol (IPA) or Ethanol/Water mixtures. 3,4-DCPA has a low melting point (40°C) and tends to stay in the mother liquor while higher-melting products crystallize.[2][3][4][5]

-

Reverse Phase Chromatography: If normal phase silica fails, switch to a C18 column using Water/Acetonitrile.[2][3][4][5] The chlorinated ring makes 3,4-DCPA stick strongly to C18, often allowing less lipophilic products to elute first.[1][3]

Q: Are there specific safety concerns with this molecule? A: Yes.

-

Skin Absorption: It is harmful in contact with skin (LD50 Dermal is relatively low).[2][3][4][5] Wear double nitrile gloves.[2][3][4][5]

-

HCN Potential: Do not mix with strong acids and heat, as nitrile hydrolysis can release hydrogen cyanide gas.[2][3][4][5]

-

Irritant: It is a potent eye and respiratory irritant.[2][3][4][5] Handle only in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76690, 3,4-Dichlorophenylacetonitrile.[2][3][4][5] Retrieved from [Link]

-

Welch, W. M., et al. (1984). Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins.[1][2][3] Journal of Medicinal Chemistry, 27(11), 1508–1515.[1][3][4][5] (Describes Sertraline synthesis context).

-

Pfizer Inc. (2000). Process for preparing sertraline from chiral tetralone.[2][3][4][5] European Patent EP1059287.[2][3][4][5] (Details hydrogenation and workup of 3,4-DCPA derivatives).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution.[2][3][4][5] Accounts of Chemical Research, 21(12), 456–463.[1][2][3][4] (Reference for pKa estimation of phenylacetonitriles).

Sources

- 1. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]

- 2. abdurrahmanince.net [abdurrahmanince.net]

- 3. 3,4-Dichlorophenylacetonitrile, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. reddit.com [reddit.com]

- 6. The synthetic methods of diphenylacetonitrile_Chemicalbook [chemicalbook.com]

Technical Support Center: Troubleshooting Grignard Additions to Sterically Hindered Nitriles

Welcome to the technical support center for Grignard additions to sterically hindered nitriles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful but often challenging carbon-carbon bond-forming reaction. Here, we will move beyond basic protocols to explore the underlying causes of common experimental failures and provide advanced, field-proven troubleshooting strategies.

Troubleshooting Guides

This section directly addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve problems.

Question 1: My Grignard reaction with a hindered nitrile is giving very low or no yield of the desired ketone. What are the likely causes and how can I fix it?

Low or no yield is the most common issue when dealing with sterically demanding substrates. The root causes often stem from a combination of factors that hinder the nucleophilic attack of the Grignard reagent on the electrophilic nitrile carbon.

Probable Causes & Solutions:

-

Steric Hindrance: The bulky groups on either the nitrile, the Grignard reagent, or both can physically block the approach of the nucleophile.

-

Enolization: If the nitrile possesses α-hydrogens, the strongly basic Grignard reagent can act as a base, deprotonating the α-carbon to form a nitrile enolate. This consumes the Grignard reagent and reduces the yield of the desired ketone.[1][2]

-

Low Reagent Reactivity: Grignard reagents are less reactive than organolithium compounds, and this difference is magnified with hindered substrates, often requiring harsh conditions like reflux to proceed.[3]

-

Poor Grignard Reagent Quality: Grignard reagents are sensitive to moisture and air.[1][2] Decomposed or low-activity reagents will naturally lead to poor yields.

Troubleshooting Protocol: